molecular formula C26H24N4O2S2 B11372090 4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide

4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide

Cat. No.: B11372090
M. Wt: 488.6 g/mol
InChI Key: BFMRXWUPZVYSSQ-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4,6-dimethyl-2-[(2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-N-phenylpyridine-3-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C26H24N4O2S2

Molecular Weight

488.6 g/mol

IUPAC Name

4,6-dimethyl-2-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C26H24N4O2S2/c1-16-9-11-19(12-10-16)21-14-34-26(29-21)30-22(31)15-33-25-23(17(2)13-18(3)27-25)24(32)28-20-7-5-4-6-8-20/h4-14H,15H2,1-3H3,(H,28,32)(H,29,30,31)

InChI Key

BFMRXWUPZVYSSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=C(C(=CC(=N3)C)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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